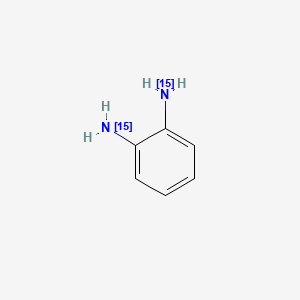
1,2-Benzenediamine-15N2
Übersicht
Beschreibung
1,2-Benzenediamine-15N2, also known as ortho-phenylenediamine-15N2, is a stable isotope-labeled compound. It is a derivative of 1,2-benzenediamine where both nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research for tracing and studying nitrogen-related processes due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenediamine-15N2 typically involves the nitration of benzene to form nitrobenzene, followed by the reduction of nitrobenzene to 1,2-benzenediamine. The nitrogen-15 labeling is achieved by using nitrogen-15 enriched reagents during the nitration and reduction steps. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and reduction, with careful control of reaction parameters to ensure high yield and purity of the labeled compound. The use of nitrogen-15 enriched reagents is crucial for maintaining the isotope labeling throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediamine-15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Substituted benzenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediamine-15N2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in nitrogen-related studies and in the synthesis of labeled compounds.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism of nitrogen-containing drugs.
Industry: Applied in the development of new materials and catalysts where nitrogen tracking is essential.
Wirkmechanismus
The mechanism of action of 1,2-benzenediamine-15N2 involves its incorporation into various chemical and biological processes due to its nitrogen-15 labeling. The labeled nitrogen atoms allow for precise tracking and analysis of nitrogen-related pathways and reactions. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction mechanisms in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediamine: The non-labeled version of the compound.
1,3-Benzenediamine: An isomer with different substitution positions.
1,4-Benzenediamine: Another isomer with different substitution positions.
Uniqueness
1,2-Benzenediamine-15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This labeling provides a significant advantage over non-labeled compounds in research applications, particularly in studies involving nitrogen pathways and reactions.
Eigenschaften
IUPAC Name |
benzene-1,2-di(15N2)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
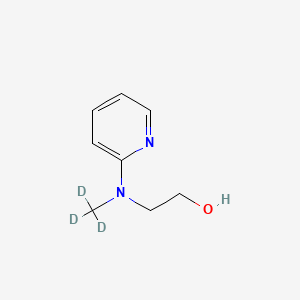
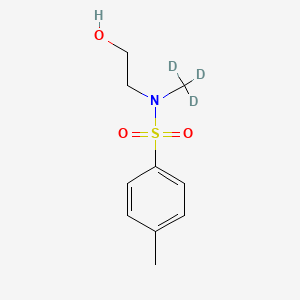
![(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid](/img/structure/B564786.png)
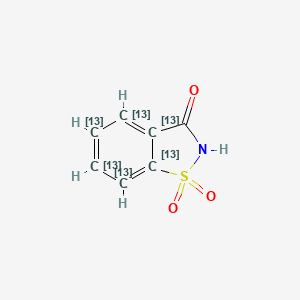
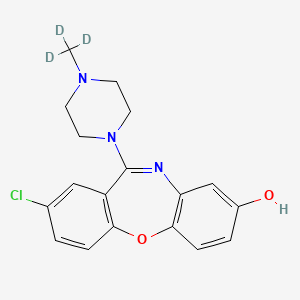

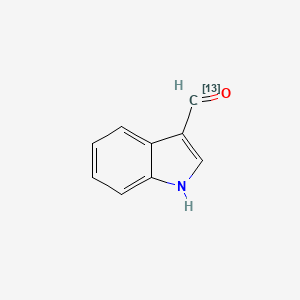
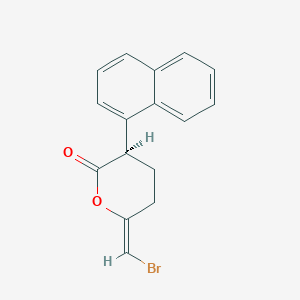

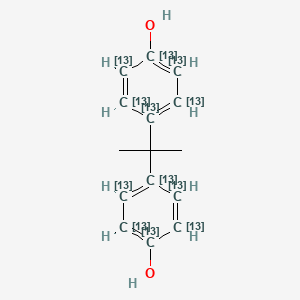
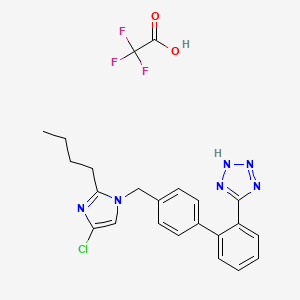
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)
